molecular formula C15H16FNOS B2772500 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034521-20-3

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2772500
CAS RN: 2034521-20-3
M. Wt: 277.36
InChI Key: GWYZZUUWSKVAIP-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-601 and AMG 221 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .

Scientific Research Applications

Cyclopropane Derivatives and Bicyclic [2.2.1]heptane Compounds in Research

Cyclopropane derivatives, including those with complex bicyclic structures, are of significant interest in scientific research due to their unique chemical properties and potential for pharmaceutical development. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable biological activities.

Chemical Transformations and Synthetic Applications

Studies on cyclopropane derivatives, such as the review on the oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, highlight the importance of these compounds in synthetic organic chemistry. The ability to efficiently modify cyclopropane-containing hydrocarbons opens up pathways to create carbonylcyclopropanes and other valuable synthetic intermediates, which can be pivotal in drug development and other chemical synthesis applications (Sedenkova et al., 2018).

Pharmacological Research and Drug Development

The study of norbornane compounds, which share structural similarities with the bicyclic [2.2.1]heptane core, underscores their potential in pharmaceutical research. These compounds have been investigated for their medicinal properties and as models for studying structure-activity relationships due to their voluminous, bicyclic carbon skeleton and fixed substituent positions (Buchbauer & Pauzenberger, 1991).

Environmental and Biological Interactions

Research on hexabromocyclododecanes (HBCDs), although not directly related to the queried compound, illustrates the environmental persistence and biological impact of brominated cyclic hydrocarbons. Understanding the environmental behavior and toxicological profile of such compounds is crucial for assessing their safety and ecological effects (Covaci et al., 2006).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZZUUWSKVAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

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